molecular formula C16H9F6NS B12610886 [3,5-Bis(trifluoromethyl)phenyl](phenyl)methyl thiocyanate CAS No. 650605-23-5

[3,5-Bis(trifluoromethyl)phenyl](phenyl)methyl thiocyanate

Katalognummer: B12610886
CAS-Nummer: 650605-23-5
Molekulargewicht: 361.3 g/mol
InChI-Schlüssel: RWGNADOVFGTZFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is an organosulfur compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate typically involves the reaction of 3,5-Bis(trifluoromethyl)phenylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: Reduction of the thiocyanate group can yield corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted thiocyanates, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the development of new pharmaceuticals. The trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is explored for its potential as a precursor to active pharmaceutical ingredients (APIs). Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Wirkmechanismus

The mechanism of action of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. The thiocyanate group can also participate in nucleophilic or electrophilic interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [3,5-Bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a thiocyanate group.

    [3,5-Bis(trifluoromethyl)phenyl]isothiocyanate: Contains an isothiocyanate group, which can lead to different reactivity and applications.

    [3,5-Bis(trifluoromethyl)phenyl]methyl chloride: A precursor in the synthesis of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate.

Uniqueness

The presence of both trifluoromethyl and thiocyanate groups in 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate imparts unique chemical properties, such as high electronegativity and reactivity. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

650605-23-5

Molekularformel

C16H9F6NS

Molekulargewicht

361.3 g/mol

IUPAC-Name

[[3,5-bis(trifluoromethyl)phenyl]-phenylmethyl] thiocyanate

InChI

InChI=1S/C16H9F6NS/c17-15(18,19)12-6-11(7-13(8-12)16(20,21)22)14(24-9-23)10-4-2-1-3-5-10/h1-8,14H

InChI-Schlüssel

RWGNADOVFGTZFB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.